molecular formula C12H18BrNO B13244071 2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol

2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol

Cat. No.: B13244071
M. Wt: 272.18 g/mol
InChI Key: AENJPCOYVSUBMV-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol is an organic compound with a bromine atom, a phenol group, and an amino group attached to a pentan-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol typically involves the bromination of 6-{[(pentan-3-yl)amino]methyl}phenol. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 6-{[(pentan-3-yl)amino]methyl}phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and phenol group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol
  • 2-Chloro-6-{[(pentan-3-yl)amino]methyl}phenol
  • 2-Bromo-6-{[(butan-2-yl)amino]methyl}phenol

Uniqueness

2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol is unique due to the specific positioning of the bromine atom and the pentan-3-yl chain. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol is an organic compound notable for its unique structural features, including a bromine atom at the second position of the phenolic ring and a pentan-3-yl amino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C_{12}H_{16}BrN_{1}O_{1}, with a molecular weight of 272.18 g/mol. The presence of the bromine atom and the phenolic hydroxyl group contributes to its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and cellular receptors. The bromine atom can participate in biochemical pathways, potentially leading to enzyme inhibition or receptor modulation. The specific mechanisms remain under investigation, highlighting the need for further research into its pharmacodynamics.

Biological Activity Overview

Recent studies have indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Initial screenings suggest that this compound may exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialBacteria (e.g., E. coli)Inhibition of growth
AnticancerHeLa, MOLT-4 cellsCytotoxic effects observed
Enzyme InhibitionVarious enzymesPotential inhibition noted

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including HeLa and MOLT-4. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Case Study: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of this compound against common bacterial strains. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics, warranting further exploration into its mechanism of action and potential clinical applications.

Future Directions

Despite the promising preliminary findings regarding the biological activity of this compound, comprehensive studies are necessary to elucidate its mechanisms and optimize its efficacy. Future research should focus on:

  • Detailed Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
  • In Vivo Studies : Assessing pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic potential.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-6-[(pentan-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-3-10(4-2)14-8-9-6-5-7-11(13)12(9)15/h5-7,10,14-15H,3-4,8H2,1-2H3

InChI Key

AENJPCOYVSUBMV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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